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Compound of Interest

Compound Name: 3-(Cyclopentyloxy)benzaldehyde

Cat. No.: B1347504 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the expected spectroscopic data for 3-
(Cyclopentyloxy)benzaldehyde (CAS No. 273722-75-1). Due to the limited availability of

published experimental spectra for this specific compound, this document presents predicted

data based on established principles of nuclear magnetic resonance (NMR) spectroscopy,

infrared (IR) spectroscopy, and mass spectrometry (MS), supplemented with data from

analogous structures. Detailed, generalized experimental protocols for obtaining such data are

also provided.

Chemical Structure and Properties
IUPAC Name: 3-(Cyclopentyloxy)benzaldehyde

Molecular Formula: C₁₂H₁₄O₂[1][2]

Molecular Weight: 190.24 g/mol [3]

Appearance: Expected to be a liquid[2]
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The following tables summarize the predicted spectroscopic data for 3-
(Cyclopentyloxy)benzaldehyde. These predictions are derived from the analysis of its

structural features: a 1,3-disubstituted benzene ring, an aldehyde group, and a cyclopentyl

ether group.

Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR (Proton NMR) Data (Predicted)

Chemical Shift (δ,
ppm)

Multiplicity Integration Assignment

~9.9 s 1H
Aldehyde proton (-

CHO)

~7.5 - 7.6 m 2H
Aromatic protons (H-

2, H-6)

~7.3 - 7.4 m 1H Aromatic proton (H-4)

~7.1 - 7.2 m 1H Aromatic proton (H-5)

~4.8 - 4.9 m 1H
Cyclopentyl proton (-

OCH-)

~1.6 - 2.0 m 8H
Cyclopentyl protons (-

CH₂)

¹³C NMR (Carbon NMR) Data (Predicted)
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Chemical Shift (δ, ppm) Assignment

~192 Aldehyde carbon (-CHO)

~159 Aromatic carbon (-O-)

~137 Aromatic carbon (C-1)

~130 Aromatic carbon (C-6)

~124 Aromatic carbon (C-2)

~122 Aromatic carbon (C-5)

~115 Aromatic carbon (C-4)

~80 Cyclopentyl carbon (-OCH-)

~33 Cyclopentyl carbons (-CH₂)

~24 Cyclopentyl carbons (-CH₂)

Infrared (IR) Spectroscopy
IR Absorption Data (Predicted)

Wavenumber (cm⁻¹) Intensity Assignment

~3050 Medium Aromatic C-H stretch

~2960, ~2870 Strong
Aliphatic C-H stretch

(cyclopentyl)

~2820, ~2720 Medium, Weak
Aldehyde C-H stretch (Fermi

doublet)[4]

~1700 Strong
Carbonyl (C=O) stretch of the

aldehyde[4]

~1600, ~1480 Medium Aromatic C=C ring stretch

~1250 Strong Aryl-O-Alkyl ether C-O stretch
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Mass Spectrometry (MS)
MS Fragmentation Data (Predicted)

m/z Relative Intensity Assignment

190 Moderate Molecular ion [M]⁺

189 Moderate [M-H]⁺

121 Strong
[M - C₅H₉]⁺ (loss of cyclopentyl

radical)

93 Moderate [C₆H₅O]⁺

77 Moderate [C₆H₅]⁺

65 Moderate [C₅H₅]⁺

Experimental Protocols
The following are generalized protocols for obtaining the spectroscopic data for a liquid sample

like 3-(cyclopentyloxy)benzaldehyde.

NMR Spectroscopy
Sample Preparation:

Accurately weigh approximately 10-20 mg of the liquid sample.[5]

Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a

clean, dry vial.[5][6]

Transfer the solution to a 5 mm NMR tube using a pipette, ensuring the liquid height is

around 4-5 cm.[5]

Data Acquisition:

Insert the NMR tube into the spectrometer.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 9 Tech Support

https://www.benchchem.com/product/b1347504?utm_src=pdf-body
https://www.alwsci.com/news/how-to-prepare-and-run-an-nmr-sample-85160307.html
https://www.alwsci.com/news/how-to-prepare-and-run-an-nmr-sample-85160307.html
https://publish.uwo.ca/~chemnmr/usingthefacility/NMR_Sample_Preparation_2.0.pdf
https://www.alwsci.com/news/how-to-prepare-and-run-an-nmr-sample-85160307.html
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1347504?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Lock the spectrometer on the deuterium signal of the solvent.[5]

Shim the magnetic field to achieve optimal homogeneity.[5]

Tune and match the probe for the desired nucleus (¹H or ¹³C).[5]

Acquire the spectrum using appropriate pulse sequences and parameters (e.g., number of

scans, spectral width, relaxation delay).[5]

Data Processing:

Apply Fourier transformation to the acquired free induction decay (FID).

Phase correct the spectrum.

Reference the spectrum using the residual solvent peak or an internal standard (e.g., TMS

at 0 ppm).[7]

Integrate the peaks for ¹H NMR.

FT-IR Spectroscopy
Sample Preparation (Neat Liquid):

Place a small drop of the liquid sample onto a clean, dry salt plate (e.g., KBr or NaCl).[8]

Carefully place a second salt plate on top to create a thin liquid film between the plates.[8]

[9]

Data Acquisition:

Place the salt plates in the sample holder of the FT-IR spectrometer.[9]

Acquire a background spectrum of the empty beam path or clean salt plates.

Acquire the sample spectrum over a typical range for organic compounds (e.g., 4000-400

cm⁻¹).[10]

Average multiple scans to improve the signal-to-noise ratio.[10]
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Data Processing:

Perform a background subtraction from the sample spectrum.

Identify and label the major absorption peaks.

Mass Spectrometry (Electron Ionization - EI)
Sample Introduction:

Ensure the sample is pure and, if necessary, free of non-volatile impurities.

Introduce a small amount of the volatile liquid sample into the mass spectrometer, often

via direct infusion or through a gas chromatograph (GC-MS). The sample is vaporized in

the ion source.[11][12]

Ionization:

Bombard the gaseous sample molecules with a beam of high-energy electrons (typically

70 eV).[11][13] This causes the molecules to ionize and fragment.

Mass Analysis and Detection:

Accelerate the resulting ions into a mass analyzer (e.g., a quadrupole or time-of-flight

analyzer).

The mass analyzer separates the ions based on their mass-to-charge ratio (m/z).

The detector records the abundance of each ion.

Data Analysis:

Generate a mass spectrum, which is a plot of relative ion abundance versus m/z.

Identify the molecular ion peak and analyze the fragmentation pattern to deduce structural

information.
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The following diagram illustrates the general workflow for the spectroscopic analysis of a

chemical compound.

General Workflow for Spectroscopic Analysis

Sample Preparation

Data Acquisition
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Caption: Workflow for Spectroscopic Analysis.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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